REACTION_SMILES
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[CH2:16]([Cl:17])[Cl:18].[CH3:11][O:12][CH:13]([Cl:14])[Cl:15].[Cl-:19].[Cl-:20].[Cl-:21].[Cl-:22].[OH:1][c:2]1[cH:3][c:4]2[c:5]([s:6][cH:7][cH:8]2)[cH:9][cH:10]1.[Ti+4:23]>>[OH:1][c:2]1[c:3]([CH:11]=[O:12])[c:4]2[c:5]([s:6][cH:7][cH:8]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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Oc1ccc2sccc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Ti+4]
|
Name
|
|
Type
|
product
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Smiles
|
O=Cc1c(O)ccc2sccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |